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Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

Cat. No.: B592039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and

key technical data for 7-Bromo-5-methyl-1H-indazole. It is intended to serve as a valuable

resource for researchers and professionals in drug discovery and development, particularly

those interested in the synthesis of kinase inhibitors.

Commercial Availability and Suppliers
7-Bromo-5-methyl-1H-indazole is a commercially available research chemical. Several

suppliers offer this compound in various purities and quantities. Below is a summary of some of

the key suppliers and their offerings.
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Supplier
Product Code/CAS
Number

Purity
Available
Quantities

Fluorochem F857178 97%
100 mg, 250 mg, 1 g,

5 g, 25 g

ChemUniverse P84916 97%
100 mg and bulk

inquiries

Sinfoo Biotech A036401 Not specified Inquire for details

Ambeed A269903 Not specified 1 g

Fisher Scientific 50-213-8067 Not specified 1 g

Note: Availability and product details are subject to change. It is recommended to visit the

supplier's website for the most current information.

Physicochemical Properties
Detailed experimental data for the physical properties of 7-Bromo-5-methyl-1H-indazole is not

consistently available across all suppliers. However, based on data for the compound and its

isomers, the following provides an overview of its key physicochemical characteristics.
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Property Value Source

CAS Number 885272-97-9 Multiple Suppliers

Molecular Formula C₈H₇BrN₂ Multiple Suppliers[1]

Molecular Weight 211.06 g/mol Multiple Suppliers[1]

Purity Typically ≥97% Fluorochem, ChemUniverse

Melting Point
184-185 °C (for isomer 5-

Bromo-7-methyl-1H-indazole)

ChemicalBook Safety Data

Sheet[2]

Boiling Point

346.2 °C at 760 mmHg (for

isomer 5-Bromo-7-methyl-1H-

indazole)

ChemicalBook Safety Data

Sheet[2]

Solubility

Information not readily

available. Likely soluble in

organic solvents like DMSO

and methanol.

Inferred from typical lab use

Application in Kinase Inhibitor Synthesis
7-Bromo-5-methyl-1H-indazole and its structural isomers are valuable building blocks in the

synthesis of potent and selective kinase inhibitors. The indazole scaffold serves as a

bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site.

Notably, derivatives of bromo-methyl-indazoles have been utilized in the development of

inhibitors for key signaling proteins such as Akt and Polo-like kinase 4 (PLK4), which are critical

targets in oncology and other therapeutic areas.[3][4]

Akt Signaling Pathway and Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.

[3] Its aberrant activation is a hallmark of many cancers. The development of Akt inhibitors is,

therefore, a significant focus in cancer drug discovery. Indazole-based compounds have shown

promise as potent Akt inhibitors.[5]
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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.
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PLK4 Signaling Pathway and Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation

can lead to aneuploidy and tumorigenesis.[4] Consequently, PLK4 has emerged as a promising

target for cancer therapy. Indazole-based compounds have been successfully developed as

potent and selective PLK4 inhibitors.
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Click to download full resolution via product page

Caption: The role of PLK4 in centriole duplication and its inhibition by indazole derivatives.

Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of a

bromo-methyl-indazole and its application in a kinase inhibition assay. These protocols are

based on published literature and may require optimization for specific experimental conditions.

[3][6]

Synthesis of 5-Bromo-7-methyl-1H-indazole (Isomer)
This protocol describes the synthesis of a structural isomer and can likely be adapted for 7-
Bromo-5-methyl-1H-indazole.

Materials:

2-Amino-3-methyl-5-bromotoluene

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

tert-Butyl thiol (tBuSH)

Potassium tert-butoxide (tBuOK)

Dimethyl sulfoxide (DMSO)

Standard laboratory glassware and purification equipment

Procedure:

Diazotization: Dissolve 2-Amino-3-methyl-5-bromotoluene in a suitable solvent mixture with

hydrochloric acid and cool to -20°C. Add a solution of sodium nitrite in water dropwise while

maintaining the low temperature. Stir for 30 minutes.
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Thiol Addition: To the cold diazonium salt solution, add tert-butyl thiol and stir at 0°C for 1

hour.

Cyclization: In a separate flask, dissolve potassium tert-butoxide in DMSO. Add the reaction

mixture from the previous step to the tBuOK solution at room temperature and stir overnight.

Work-up and Purification: Quench the reaction with water and extract the product with an

organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography to obtain 5-Bromo-7-methyl-1H-indazole.
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Diazotization
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Caption: General workflow for the synthesis of a bromo-methyl-indazole isomer.

In Vitro Akt Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a 7-Bromo-5-
methyl-1H-indazole derivative against Akt kinase.

Materials:

Purified active Akt kinase

GSK-3 fusion protein (as substrate)

ATP

Kinase assay buffer

Test compound (dissolved in DMSO)

Phospho-GSK-3α/β (Ser21/9) antibody
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Secondary antibody conjugated to HRP

TMB substrate

96-well microplates

Plate reader

Procedure:

Plate Preparation: Add the kinase assay buffer to the wells of a 96-well plate.

Compound Addition: Add serial dilutions of the test compound (derived from 7-Bromo-5-
methyl-1H-indazole) to the wells. Include a DMSO-only control.

Kinase and Substrate Addition: Add the purified Akt kinase and the GSK-3 substrate to the

wells.

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

Detection: Stop the reaction and detect the amount of phosphorylated substrate using an

ELISA-based method with a specific antibody against the phosphorylated substrate.

Data Analysis: Measure the absorbance at 450 nm and calculate the percent inhibition for

each compound concentration to determine the IC₅₀ value.
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Caption: Experimental workflow for an in vitro Akt kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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